molecular formula C22H23N3O3S B7692890 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide

3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No. B7692890
M. Wt: 409.5 g/mol
InChI Key: SOGYAJZVBWBBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide, also known as BZS, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZS belongs to the class of sulfonamide compounds that have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide involves the inhibition of carbonic anhydrase IX (CAIX), which is an enzyme that is overexpressed in many cancer cells. CAIX plays a crucial role in regulating the pH of the tumor microenvironment, which is necessary for tumor growth and survival. By inhibiting CAIX, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide disrupts the pH balance of the tumor microenvironment, leading to tumor cell death.
Biochemical and physiological effects:
3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer activity, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to exhibit anti-inflammatory and anti-oxidant properties. 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in lab experiments include its potent anti-cancer activity, its ability to inhibit angiogenesis, and its anti-inflammatory and anti-oxidant properties. However, the limitations of using 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in lab experiments include its low solubility in aqueous solutions, which can affect its bioavailability, and its potential toxicity, which can affect its safety profile.

Future Directions

There are several future directions for the research of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide. One direction is to further investigate the mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide and its potential targets in cancer cells. Another direction is to develop more efficient synthesis methods for 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide that can improve its solubility and bioavailability. Additionally, there is a need to evaluate the safety and toxicity profile of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in preclinical and clinical studies to determine its potential as a therapeutic agent. Finally, there is a need to explore the potential of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide exhibits potent anti-cancer activity, inhibits angiogenesis, and exhibits anti-inflammatory and anti-oxidant properties. However, further research is needed to fully understand the mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide, improve its solubility and bioavailability, evaluate its safety and toxicity profile, and explore its potential in combination with other anti-cancer agents.

Synthesis Methods

The synthesis of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide involves the reaction of 3-(4-aminophenyl)propanoic acid with pyridine-2-carboxaldehyde followed by the addition of benzylsulfonyl chloride. The resulting product is then purified by column chromatography to obtain 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide in its pure form.

Scientific Research Applications

3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(4-(N-benzylsulfamoyl)phenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis.

properties

IUPAC Name

3-[4-(benzylsulfamoyl)phenyl]-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-22(24-17-20-8-4-5-15-23-20)14-11-18-9-12-21(13-10-18)29(27,28)25-16-19-6-2-1-3-7-19/h1-10,12-13,15,25H,11,14,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGYAJZVBWBBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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